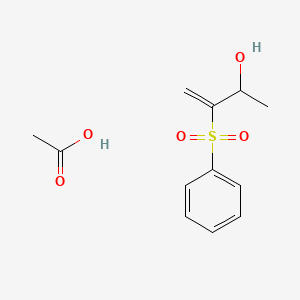
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is a chemical compound that features both an acetic acid moiety and a benzenesulfonyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with a suitable butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfinyl or sulfenyl derivatives.
Scientific Research Applications
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for sulfonyl group interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
Butenol derivatives: Compounds with similar butenol structures but different functional groups.
Sulfonyl-containing compounds: Other compounds containing sulfonyl groups, such as sulfonamides or sulfonic acids.
Uniqueness
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is unique due to its combination of an acetic acid moiety with a benzenesulfonyl group attached to a butenol structure
Properties
CAS No. |
110362-32-8 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
acetic acid;3-(benzenesulfonyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H12O3S.C2H4O2/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
AZQTXVWNSWAEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)S(=O)(=O)C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















